1-(Furan-2-ylmethyl)-3-phenylthiourea

Description

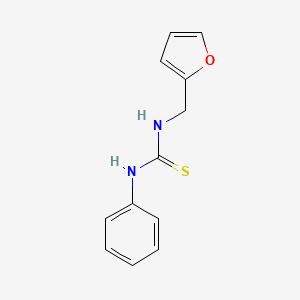

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZAQQXEFJDQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984911 | |

| Record name | N'-[(Furan-2-yl)methyl]-N-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-65-1 | |

| Record name | NSC45943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-[(Furan-2-yl)methyl]-N-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-FURFURYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Furan 2 Ylmethyl 3 Phenylthiourea and Analogues

Established Synthetic Routes for N,N'-Disubstituted Thioureas

The formation of the thiourea (B124793) backbone can be achieved through several reliable methods, each with its own advantages and substrate scope.

Reaction of Isothiocyanates with Amines

The most common and straightforward method for preparing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. mdpi.comresearchgate.net This reaction is typically high-yielding and can be performed under mild conditions. mdpi.com The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.

For the synthesis of unsymmetrical N,N'-disubstituted thioureas, an amine is reacted with a suitable isothiocyanate. mdpi.com The reaction is often carried out in a solvent like dichloromethane (B109758) or tert-butanol (B103910) at room temperature. researchgate.net The versatility of this method allows for the creation of a large diversity of substituted thioureas by simply varying the amine and isothiocyanate starting materials. mdpi.com Mechanochemical methods, such as manual grinding or automated ball milling, have also been successfully employed for the synthesis of N,N'-disubstituted thioureas from amines and isothiocyanates, often resulting in quantitative yields with reduced reaction times.

Advancements in Aqueous Phase Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas

In a push towards more environmentally friendly synthetic methods, significant advancements have been made in conducting thiourea synthesis in aqueous media. researchgate.netorganic-chemistry.org One notable two-step method involves the reaction of alkyl or aryl amines with phenyl chlorothionoformate in water to form a thiocarbamate intermediate. This intermediate is then reacted with a different amine at reflux to produce the unsymmetrical N,N'-disubstituted thiourea in good to excellent yields. researchgate.net The use of water as a solvent and the mild reaction conditions are major advantages of this approach. researchgate.net

Another green chemistry approach involves the simple condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.org This method avoids the use of toxic reagents like isothiocyanates and works well for aliphatic primary amines to produce both symmetrical and unsymmetrical di- and trisubstituted thioureas. organic-chemistry.org

Condensation Reactions for Thiourea Functional Dyes

Condensation reactions are also employed in the synthesis of thiourea derivatives, particularly for the creation of functional dyes. For instance, the novel dye 1,3-bis[(furan-2-yl)methylene]thiourea (BFMT) was synthesized through the condensation reaction of furfural (B47365) (derived from sugarcane bagasse) and thiourea in the presence of a catalytic amount of glacial acetic acid. organic-chemistry.org Aldehydes are known to condense with urea (B33335) and thiourea, often under acidic conditions, to form both linear and cyclic products. google.com This principle can be extended to the synthesis of various thiourea-based structures.

Targeted Synthesis of 1-(Furan-2-ylmethyl)-3-phenylthiourea and Related Furylthioureas

The synthesis of the specific compound this compound can be achieved by applying the general principle of reacting an amine with an isothiocyanate. In this case, furfurylamine (B118560) would be reacted with phenyl isothiocyanate.

While a direct synthesis of this compound is not explicitly detailed in the provided search results, the synthesis of closely related N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives from corresponding thiourea substrates has been described. nih.govmdpi.com This strongly implies that the precursor thiourea, 1-(Aryl)-3-(furan-2-ylmethyl)thiourea, is readily synthesized. The general procedure would involve reacting furfurylamine with the appropriate aryl isothiocyanate. nih.gov

For example, the synthesis of 1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and 1-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were accomplished from their respective thiourea precursors. nih.gov This indicates that the synthesis of this compound would proceed by reacting furfurylamine with phenyl isothiocyanate.

Derivatization Strategies for Enhancing Molecular Diversity

The core structure of this compound offers multiple points for derivatization to create a library of related compounds with diverse properties.

One key strategy is the modification of the thiourea moiety itself. For example, thioureas can be converted into 1,5-disubstituted tetrazoles through oxidative desulfurization using reagents like mercury salts in the presence of sodium azide. nih.gov This transformation replaces the thiourea group with a tetrazole ring, significantly altering the molecule's properties. nih.govmdpi.com

Another approach involves the synthesis of metal complexes. Thiourea derivatives are excellent ligands and can coordinate with various metal ions, such as Cu(II), through the sulfur and nitrogen atoms. mdpi.com This complexation can lead to new compounds with unique structural and potentially biological properties.

Furthermore, the furan (B31954) and phenyl rings of this compound can be substituted with various functional groups. This can be achieved by using substituted furfurylamines or substituted phenyl isothiocyanates in the initial synthesis. This allows for the systematic exploration of structure-activity relationships. For instance, a variety of substituted phenyl isothiocyanates can be reacted with furfurylamine to generate a series of analogues with different electronic and steric properties on the phenyl ring.

Purification and Characterization Techniques in Thiourea Synthesis Research

The purification and characterization of newly synthesized thiourea derivatives are crucial steps to confirm their identity and purity.

Purification: Commonly, the synthesized thiourea derivatives are purified by recrystallization from a suitable solvent, such as ethanol. orgsyn.org In cases where recrystallization is insufficient, column chromatography on silica (B1680970) gel is a standard and effective method for purification. thieme-connect.com The choice of eluent, typically a mixture of solvents like ethyl acetate (B1210297) and hexanes, is optimized to achieve good separation. thieme-connect.com

Characterization: A combination of spectroscopic techniques is used to elucidate the structure of the synthesized compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule. Key vibrational bands for thioureas include the N-H stretching, C=S stretching, and C-N stretching frequencies. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the detailed structure of the molecule. mdpi.commdpi.com In the 1H NMR spectrum, the chemical shifts and coupling constants of the protons on the furan and phenyl rings, as well as the methylene (B1212753) and N-H protons, provide valuable structural information. mdpi.com The 13C NMR spectrum shows a characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 178 to 184 ppm, which confirms the formation of the thiourea moiety. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. mdpi.com

Elemental Analysis: Elemental analysis (CHN analysis) is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is then compared with the calculated values for the proposed structure. mdpi.com

Below is an interactive table summarizing the common characterization techniques and their applications in thiourea research.

| Technique | Information Obtained | Typical Observations for Thioureas |

| FT-IR Spectroscopy | Identification of functional groups | N-H, C=S, and C-N stretching vibrations. mdpi.commdpi.com |

| 1H NMR Spectroscopy | Proton environment and connectivity | Signals for aromatic, furan, methylene, and N-H protons. mdpi.com |

| 13C NMR Spectroscopy | Carbon skeleton | Characteristic thiocarbonyl (C=S) peak around 178-184 ppm. mdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak and fragmentation patterns confirming the structure. mdpi.com |

| Elemental Analysis | Elemental composition | Confirmation of the empirical and molecular formula. mdpi.com |

Coordination Chemistry of 1 Furan 2 Ylmethyl 3 Phenylthiourea

Ligand Properties of Thiourea (B124793) Derivatives in Metal Complexation

Thiourea derivatives are a significant class of ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal centers. rsc.org The presence of soft sulfur and hard nitrogen donor atoms allows for multiple coordination modes. tandfonline.com Thioureas can act as neutral ligands, or they can be deprotonated to form monoanionic or dianionic ligands, often resulting in chelate ring formation. tandfonline.comanalis.com.my The specific substituents on the thiourea backbone can influence the electronic and steric properties of the ligand, thereby affecting the stability and geometry of the resulting metal complexes. mdpi.com

The versatility of thiourea derivatives as ligands is evident in their ability to coordinate through different atoms. They can bind to metal ions as monodentate ligands through the sulfur atom or as bidentate ligands involving both sulfur and nitrogen atoms. mdpi.com In some cases, particularly with acylthiourea derivatives, coordination can also involve an oxygen atom, leading to S,O-bidentate chelation. researchgate.net The coordination behavior is also influenced by the reaction conditions, such as the solvent and the presence of a base. mdpi.com

The furan (B31954) and phenyl groups in 1-(Furan-2-ylmethyl)-3-phenylthiourea are expected to influence its ligand properties. The furan ring, with its oxygen heteroatom, could potentially participate in coordination, although S,N-chelation is more common for thioureas. The phenyl group can affect the electronic properties of the thiourea moiety through inductive and resonance effects.

Interactions of Thiourea Derivatives with Transition Metals

Thiourea derivatives readily form complexes with a wide array of transition metals, including but not limited to copper, silver, gold, nickel, palladium, platinum, zinc, cadmium, and mercury. mdpi.commanchester.ac.uknih.gov The nature of the interaction between the thiourea ligand and the metal center can vary significantly depending on the metal's properties (such as its hardness or softness according to HSAB theory), its oxidation state, and the specific substituents on the thiourea ligand. cardiff.ac.uk

The formation of these complexes is often achieved by reacting the thiourea derivative with a metal salt in a suitable solvent. mdpi.com The resulting complexes can exhibit different stoichiometries and geometries. For instance, with divalent metal ions, it is common to form complexes with a 2:1 ligand-to-metal ratio. mdpi.com The coordination can lead to monomeric, dimeric, or even polymeric structures. manchester.ac.uk

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes of thiourea derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the coordination mode of the thiourea ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the C=S, C-N, and N-H bonds are observed. A decrease in the C=S stretching frequency and an increase in the C-N stretching frequency are indicative of coordination through the sulfur atom. mdpi.com The disappearance or shift of the N-H stretching vibration can suggest deprotonation and involvement of the nitrogen atom in bonding. mdpi.com

Table 1: Representative IR Spectral Data for Thiourea Metal Complexes

| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(C-N) (cm⁻¹) | Reference |

|---|---|---|---|---|

| HPMCT (Ligand) | 3176 | 707 | - | mdpi.com |

| [CuCl₂(κ¹S-HPMCT)₂] | 3174-3336 | 665-696 | 1265-1274 | mdpi.com |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The spectra of thiourea complexes typically show bands corresponding to π→π* transitions within the ligand, which may be shifted upon coordination. utm.my Additionally, new bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions (for transition metals with d-electrons) can appear in the visible region, providing information about the electronic structure and geometry of the complex. cardiff.ac.ukutm.my

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS): These X-ray absorption techniques can provide detailed information about the local coordination environment of the metal atom, including its oxidation state, coordination number, and the distances to neighboring atoms. While less commonly reported for all thiourea complexes, these methods are powerful for detailed structural analysis in the solid state and in solution.

Structural Analysis of Coordination Compounds Involving Furan- and Phenyl-Substituted Thioureas

The structural analysis of coordination compounds provides definitive insights into the three-dimensional arrangement of atoms and the nature of the bonding between the metal and the ligand.

Table 2: Selected Crystallographic Data for a Thiourea Derivative Complex

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|---|

| N-(4-chlorophenyl)morpholine-4-carbothioamide | Triclinic | P-1 | - | - | - | nih.gov |

| [Ag(N-(4-chlorophenyl)morpholine-4-carbothioamide)] | Triclinic | P-1 | - | - | - | nih.gov |

Theoretical calculations, such as Density Functional Theory (DFT), have become an essential tool in coordination chemistry research. utm.myrsc.orgnih.gov These computational methods can be used to:

Optimize the geometry of metal complexes and predict their structures. rsc.org

Calculate spectroscopic properties, such as IR and UV-Vis spectra, which can be compared with experimental data to aid in structural assignments. utm.my

Analyze the electronic structure and bonding in detail, including the nature of the frontier molecular orbitals (HOMO and LUMO). rsc.orgnih.gov

Investigate reaction mechanisms and predict the stability of different isomers or coordination modes.

For this compound complexes, theoretical calculations can help to understand the preference for certain coordination modes and to interpret experimental spectroscopic and electrochemical data. nih.gov

Computational Studies and Structure Activity Relationship Sar Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiourea (B124793) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and optimizing molecular structures for enhanced therapeutic effects. arxiv.org

The development of predictive QSAR models for thiourea derivatives has been a significant area of research, often employed to forecast their potential as anticancer, antibacterial, or antiviral agents. farmaciajournal.comfarmaciajournal.comresearchgate.net These models are typically built using algorithms like Multiple Linear Regression (MLR), which correlates molecular descriptors with biological activity. nih.govsciencepublishinggroup.comnih.gov

Researchers utilize quantum chemical calculations, often based on Density Functional Theory (DFT), to determine the molecular descriptors for the compounds under study. sciencepublishinggroup.combohrium.comresearchgate.net A study on thiourea derivatives with anticancer activities against liver cancer successfully developed a robust QSAR model using descriptors such as lipophilicity (LogP), specific bond lengths, and vibrational frequencies. sciencepublishinggroup.comsciencepublishinggroup.com The statistical quality of this model, indicated by a high coefficient of determination (R² = 0.906) and a significant Fisher test value (F = 21.170), confirms its predictive power. sciencepublishinggroup.comsciencepublishinggroup.com

Similarly, QSAR models for sulfur-containing thiourea derivatives have identified key predictors for anticancer activity, including mass, polarizability, electronegativity, and the octanol-water partition coefficient. nih.govnih.gov The reliability of these models is rigorously tested through internal and external validation methods to ensure their predictive performance. nih.govbohrium.com

| Topological | Number of specific bonds (e.g., C-N), Number of rings | Describes the connectivity and shape of the molecule. | nih.govsciencepublishinggroup.comnih.gov |

The balance between hydrophobic (lipophilic) and hydrophilic properties is a critical determinant of a drug's pharmacokinetic profile and biological activity. farmaciajournal.comsciencepublishinggroup.com In QSAR studies of thiourea derivatives, the partition coefficient, LogP, is a paramount descriptor. sciencepublishinggroup.com

LogP > 0 : Indicates a lipophilic (fat-soluble) molecule, which generally corresponds to better permeability through cell membranes. sciencepublishinggroup.com

LogP < 0 : Indicates a hydrophilic (water-soluble) molecule, which is more soluble in aqueous environments like blood plasma. sciencepublishinggroup.com

0 < LogP < 3 : Often considered the optimal range for good permeability and solubility, leading to favorable biological activity. sciencepublishinggroup.com

One QSAR study on a series of thiourea derivatives generated LogP values between 0.52 and 1.20, suggesting an adequate lipophilic character for promising bioavailability without accumulating in fatty tissues. farmaciajournal.com Another study highlighted that lipophilicity appears in 70% of QSAR methods and is fundamental in determining pharmacokinetic and pharmacodynamic properties. sciencepublishinggroup.com The analysis of descriptors in an anticancer model for thiourea derivatives found that lipophilicity (LogP) was a priority descriptor in predicting activity. sciencepublishinggroup.comsciencepublishinggroup.com

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. farmaciajournal.combiointerfaceresearch.com This technique is widely used to understand how thiourea derivatives interact with their biological targets and to predict their binding affinities. biointerfaceresearch.comresearchgate.net

Molecular docking studies have been instrumental in elucidating the specific interactions between thiourea derivatives and various biological targets, such as enzymes and receptors involved in cancer and infectious diseases. biointerfaceresearch.comresearchgate.net These studies reveal the key amino acid residues in the target's active site that form bonds with the ligand. farmaciajournal.com

For thiourea derivatives, common interactions include:

Hydrogen Bonds : The thiourea scaffold contains N-H groups that act as hydrogen bond donors and a thione group (C=S) that can act as an acceptor, forming crucial bonds with protein residues. biointerfaceresearch.comrsc.org

π-π Interactions : Aromatic rings present in many thiourea derivatives, such as the phenyl group in 1-(Furan-2-ylmethyl)-3-phenylthiourea, can engage in π-π stacking interactions with aromatic residues of the target protein. biointerfaceresearch.com

Hydrophobic Interactions : The non-polar parts of the molecule contribute to binding through hydrophobic interactions. biointerfaceresearch.com

For instance, docking studies of thiourea derivatives with the HER2 protein showed important interactions, and research on derivatives targeting DNA revealed interactions through partial intercalation and groove binding. biointerfaceresearch.com Similarly, studies on thiourea analogs targeting bacterial DNA gyrase found that substituents with nucleophilic and polar characters (like C=S and C=O) showed good interactions with the target protein. nih.gov

A primary goal of molecular docking is to predict the binding affinity, or strength of the interaction, between a ligand and its target. frontiersin.org This is often expressed as a docking score or Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger and more spontaneous interaction. biointerfaceresearch.commdpi.com

Docking studies on naproxen-thiourea derivatives against protein kinases involved in tumor resistance estimated their binding potential, identifying specific derivatives with the highest predicted affinity for targets like EGFR and VEGFR1. researchgate.net In another study, bis-thiourea derivatives were evaluated for their DNA binding, with molecular docking revealing compound 43 to have the strongest interactions and highest binding affinity. biointerfaceresearch.com The binding affinities of newly synthesized thiourea derivatives are often compared to standard drugs or known inhibitors to gauge their potential. biointerfaceresearch.comnih.gov For example, docking studies of certain thiourea derivatives showed binding affinities comparable to or better than the FDA-approved inhibitor suberoylanilide hydroxamic acid (SAHA). biointerfaceresearch.com

Examples of Molecular Docking Targets for Thiourea Derivatives

| Target Protein/Molecule | Disease/Function | Key Findings from Docking | Source(s) |

|---|---|---|---|

| DNA | Anticancer | Interaction via groove binding and intercalation; binding affinity correlated with anticancer potential. | biointerfaceresearch.com |

| Protein Kinases (e.g., EGFR, VEGFR1, BRAF) | Anticancer | Inhibition of kinases crucial for cell proliferation; binding affinity used to identify potent inhibitors. | biointerfaceresearch.comresearchgate.net |

| Urease | Antibacterial (H. pylori) | Strong inhibitory activity predicted and confirmed in vitro. | mdpi.comnih.gov |

| SARS-CoV-2 Spike Protein | Antiviral | Impairment of RBD–ACE2 attachment predicted through strong binding interactions. | acs.org |

| Mycobacterium tuberculosis proteins | Antituberculosis | Interaction mechanisms investigated to understand antitubercular activity. | tandfonline.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes, which complements the static picture provided by molecular docking. acs.orgnih.gov

MD simulations have been performed on various thiourea derivatives to validate docking results and gain deeper insights into their binding modes. rsc.orgacs.orgnih.gov Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF).

RMSD : Measures the average deviation of a protein or ligand's backbone atoms over time from a reference structure. A stable RMSD value suggests the complex remains in a stable conformation. nih.gov

RMSF : Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues interacting with the ligand. nih.gov

A study involving thiourea derivatives as potential inhibitors of SARS-CoV-2 performed 200-nanosecond MD simulations. acs.org The results confirmed that the active compound formed strong and stable interactions with the receptor-binding domain (RBD) of the spike protein. acs.org Another study used MD simulations to evaluate the interaction stability of thiourea-iron (III) complexes with NUDT5, a breast cancer target, finding that the compounds with the lowest RMSD and RMSF values were the most stable and promising candidates. nih.gov Furthermore, MD simulations have been used to investigate the interactions of thiourea derivatives with water molecules and to assess properties like autoxidation sensitivity. researchgate.netuantwerpen.be

Conformational Analysis and Stability of Ligand-Receptor Complexes

The stability of a ligand-receptor complex is paramount for its therapeutic efficacy. This is often evaluated using computational techniques like molecular docking and molecular dynamics (MD) simulations. rsc.org Molecular docking predicts the preferred orientation of the ligand when bound to a receptor's active site, while MD simulations provide insights into the stability of this interaction over time. rsc.org For related classes of compounds, these simulations, combined with calculations like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), have been used to effectively evaluate binding stability and identify key amino acid residues involved in the interaction. rsc.org

Pharmacokinetic and Toxicity Predictions (ADMET)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound determines its viability as a drug candidate. In silico tools like SwissADME and pkCSM are frequently used to predict these properties. nih.gov For this compound, the presence of both the furan (B31954) and phenylthiourea (B91264) moieties influences its predicted ADMET characteristics.

Pharmacokinetics: Compounds containing a furan ring have been shown to possess good human intestinal absorption. nih.gov However, the pharmacokinetic profile can be significantly influenced by metabolism. The furan ring can be bioactivated by cytochrome P450 enzymes, particularly CYP2E1, into reactive metabolites. nih.gov For instance, certain furan-containing drugs have been shown to inhibit cytochrome P450 1A, which could lead to drug-drug interactions if co-administered with medications metabolized by this enzyme. nih.gov

Toxicity: The toxicity profile is a major consideration. The furan moiety itself is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on clear evidence of carcinogenic activity in animal studies. nih.gov The toxicity is linked to its metabolism in the liver to a reactive dialdehyde (B1249045) metabolite. nih.gov Similarly, phenylthiourea is known to be a toxic compound that can emit highly toxic fumes of sulfur and nitrogen oxides upon decomposition. nih.gov Therefore, computational models would likely predict a certain level of toxicity risk for this compound, primarily related to hepatotoxicity and potential carcinogenicity stemming from the furan ring. nih.gov

Table 1: Predicted ADMET Properties for this compound This table is generated based on typical in silico predictions for structurally similar compounds.

| Property | Predicted Outcome | Rationale/Reference |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Common for furan-containing compounds. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Unlikely | Thiourea moiety may contribute to higher polarity. nih.gov |

| CYP450 Inhibition | Potential inhibitor of CYP1A, CYP2E1 | Furan and thiourea motifs are known to interact with P450 enzymes. nih.govnih.gov |

| Hepatotoxicity | Probable | Metabolism of the furan ring can produce toxic metabolites. nih.gov |

| Carcinogenicity | Potential Risk | Furan is classified as a potential carcinogen. nih.gov |

| AMES Mutagenicity | Probable | Reactive metabolites can be mutagenic. |

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For classes of compounds related to this compound, pharmacophore models have been successfully established. For example, a model developed for antimicrobial N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which share the furan-2-ylmethyl group, helped to elucidate the key features for their activity. nih.gov Such models typically include hydrogen bond donors (e.g., the N-H groups of the thiourea), hydrogen bond acceptors (e.g., the oxygen of the furan, the sulfur of the thiourea), and hydrophobic/aromatic regions (the furan and phenyl rings). rsc.orgnih.gov These models are instrumental in designing new compounds with potentially enhanced potency and in screening virtual libraries for novel active molecules.

Insights into Structural Features and Biological Activity Optimization

Structure-activity relationship (SAR) studies provide crucial insights into how specific structural features of a molecule contribute to its biological effects, guiding the optimization of lead compounds.

For this compound, the key structural components are the furan ring, the phenyl ring, and the flexible thiourea linker. SAR studies on related heterocyclic compounds offer valuable predictions for optimizing this structure:

The Furan Ring: In studies of YC-1, an indazole derivative, replacing the furan ring with other heterocycles diminished or abolished its specific biological activity, highlighting the furan's critical role. nih.gov This suggests the furan ring in this compound is likely essential for its interactions with a biological target.

The Phenyl Ring: The presence and substitution pattern of the phenyl ring are vital. In SAR studies of thioquinolinium compounds, the phenyl ring was found to be a required feature for activity. nih.gov Furthermore, adding substituents to the phenyl ring can dramatically alter biological potency. Quantitative structure-activity relationship (QSAR) studies on N-benzoyl-N'-phenylthiourea derivatives have shown that lipophilic (hydrophobic) properties of substituents on the phenyl ring strongly influence cytotoxic activity. ubaya.ac.id Similarly, for other furan derivatives, substitutions on the benzene (B151609) ring have been shown to be essential for inhibitory activity. nih.gov

Optimization strategies for this compound would therefore focus on modifying the substitution pattern on the phenyl ring. Introducing electron-withdrawing or electron-donating groups at various positions could modulate the electronic and hydrophobic properties of the molecule, potentially enhancing its binding affinity and biological activity while aiming to mitigate the toxicity associated with the furan core. nih.govubaya.ac.id

Future Directions and Research Perspectives

Novel Synthetic Approaches for Structural Diversity

The future synthesis of analogs of 1-(Furan-2-ylmethyl)-3-phenylthiourea will likely focus on creating a diverse library of related compounds to enable comprehensive structure-activity relationship (SAR) studies. Thiourea (B124793) derivatives are known to be versatile precursors for the synthesis of various heterocyclic compounds. nih.govmdpi.com The core structure of this compound can be systematically modified to explore the impact of different substituents on its biological activity.

Future synthetic strategies could involve:

Modification of the Phenyl Ring: Introducing a variety of electron-donating or electron-withdrawing groups to the phenyl ring could significantly influence the compound's electronic properties and, consequently, its interaction with biological targets.

Substitution on the Furan (B31954) Moiety: Exploring substitutions at other positions of the furan ring can provide insights into the spatial requirements for biological activity.

Furthermore, innovative catalytic strategies, which have been successfully employed for the synthesis of furan derivatives, could be adapted for the efficient and environmentally friendly production of novel this compound analogs. nih.govresearchgate.netnih.gov The use of thiourea as a building block for more complex heterocyclic systems, such as thiazoles, also presents an avenue for creating structurally diverse molecules based on the this compound scaffold. mdpi.com

Table 1: Potential Synthetic Modifications of this compound

| Modification Site | Potential Substituents/Modifications | Rationale |

| Phenyl Ring | Halogens (-F, -Cl, -Br), Alkyl groups (-CH3), Alkoxy groups (-OCH3), Nitro group (-NO2) | Modulate electronic properties and lipophilicity. |

| Furan Ring | Alkyl groups, Halogens, Acyl groups | Investigate steric and electronic effects on activity. |

| Thiourea Linker | N-alkylation, N-acylation, Conversion to cyclic analogs | Alter hydrogen bonding capacity and conformational flexibility. |

Exploration of New Biological Targets

The furan and thiourea moieties are present in numerous compounds with a wide spectrum of biological activities, suggesting that this compound could interact with a variety of biological targets. mdpi.comacs.orgnih.govmdpi.comnih.gov Future research should aim to identify and validate these potential targets.

Potential Therapeutic Areas and Biological Targets:

Anticancer Activity: Thiourea derivatives have shown promise as anticancer agents by targeting various enzymes and proteins involved in cancer progression, such as topoisomerase, protein tyrosine kinases, and sirtuins. researchgate.netnih.gov Given that some furan derivatives also exhibit cytotoxic effects, investigating the anticancer potential of this compound against a panel of cancer cell lines is a logical step. nih.gov

Antimicrobial Activity: Both furan and thiourea derivatives have been reported to possess antibacterial and antifungal properties. mdpi.com A related compound, 1-benzoyl-3-furan-2-ylmethyl-thiourea, has demonstrated antibacterial effects. mdpi.com Therefore, screening this compound against a broad range of pathogenic bacteria and fungi is warranted.

Enzyme Inhibition: Thiourea-based compounds have been identified as inhibitors of various enzymes, including tyrosinase and soluble epoxide hydrolase. nih.govnih.gov The ability of the thiourea moiety to coordinate with metal ions also makes it a candidate for inhibiting metalloenzymes. biointerfaceresearch.com

Neurological Disorders: Furan derivatives have been explored for their potential in treating central nervous system (CNS) disorders. acs.org The ability of small molecules to cross the blood-brain barrier is crucial for this application, and the physicochemical properties of this compound could be optimized for this purpose.

Advanced Computational Techniques for Drug Discovery and Development

Computational methods are indispensable tools in modern drug discovery, and their application will be crucial in elucidating the therapeutic potential of this compound.

Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of this compound with the active sites of potential biological targets. nih.govresearchgate.net This can help in prioritizing experimental studies and in designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of this compound analogs and their biological activity. farmaciajournal.com This can guide the synthesis of new compounds with improved efficacy.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved. researchgate.net

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, which is crucial for assessing their drug-likeness and potential for further development. farmaciajournal.com

The use of these computational approaches in an iterative cycle of design, synthesis, and testing will accelerate the discovery of lead compounds based on the this compound scaffold. nih.gov

Clinical Translational Research Opportunities for Thiourea-Based Compounds

While direct clinical data on this compound is unavailable, the clinical success of other thiourea-containing drugs provides a basis for considering its translational potential. nih.govmdpi.com Several thiourea derivatives have been approved for therapeutic use, including drugs for the treatment of hyperthyroidism and infections. nih.gov

Future translational research on thiourea-based compounds like this compound could focus on:

Preclinical Development: Should in vitro studies reveal significant biological activity, preclinical studies in animal models would be the next step to evaluate in vivo efficacy, pharmacokinetics, and safety. For instance, thiourea itself has been used to induce lung edema in animal models to study acute respiratory distress syndrome (ARDS). mdpi.com

Biomarker Identification: Identifying biomarkers that correlate with the response to treatment with thiourea-based compounds could help in patient stratification and personalized medicine approaches.

Drug Delivery Systems: Formulating this compound into advanced drug delivery systems could improve its solubility, bioavailability, and targeted delivery to the site of action, thereby enhancing its therapeutic index.

The journey from a promising compound to a clinically approved drug is long and challenging, but the established track record of thiourea derivatives offers encouragement for the future development of new therapeutic agents from this class of compounds. mdpi.com

Development of Multi-targeted Therapeutic Agents

The multifactorial nature of complex diseases such as cancer and neurodegenerative disorders has spurred interest in the development of multi-targeted drugs. nih.govnih.gov The this compound scaffold, which combines two biologically active moieties, is an attractive starting point for the design of such agents.

The strategy of creating multi-target-directed ligands (MTDLs) often involves the fusion or linking of two or more pharmacophores. nih.gov In the case of this compound, the furan and phenylthiourea (B91264) components could potentially interact with different biological targets, leading to a synergistic therapeutic effect.

Future research in this area could involve:

Rational Design: Utilizing computational methods to design hybrid molecules that incorporate the key structural features of this compound with other pharmacophores known to interact with relevant targets. rsc.org

Synergy Screening: Experimentally testing combinations of this compound with other known drugs to identify synergistic interactions, which could then guide the design of single-molecule multi-targeted agents.

Mechanism of Action Studies: Elucidating the mechanism by which a multi-targeted agent derived from this compound interacts with its multiple targets is crucial for its optimization and clinical development.

The development of multi-targeted agents based on the this compound scaffold could offer a novel approach to treating complex diseases with improved efficacy and a reduced likelihood of drug resistance. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.